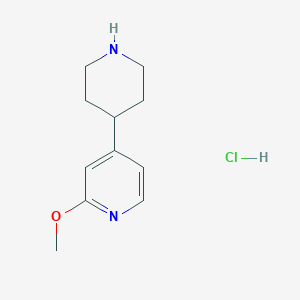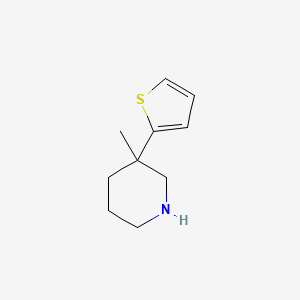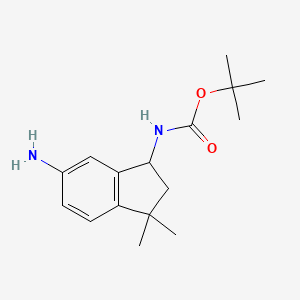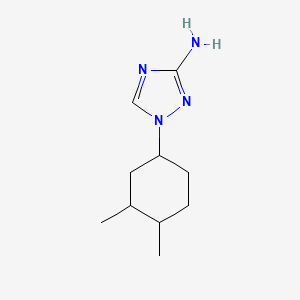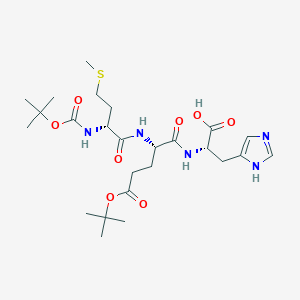![molecular formula C26H30ClFN2O2 B13336730 8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B13336730.png)
8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride is a complex organic compound that features a piperidine moiety, a fluorobenzyl group, and a tetrahydroquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzyl group, and the construction of the tetrahydroquinoline core. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the fluorobenzyl group via nucleophilic substitution.
Condensation Reactions: Construction of the tetrahydroquinoline core through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the tetrahydroquinoline core.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the fluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products of these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.
科学的研究の応用
8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and tetrahydroquinoline moieties are crucial for binding to these targets, leading to modulation of biological pathways. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and evodiamine.
Fluorobenzyl Compounds: Other fluorobenzyl-substituted molecules used in medicinal chemistry.
Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline cores.
Uniqueness
The uniqueness of 8-(3-(1-(3-Fluorobenzyl)piperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride lies in its combination of these three structural features, which may confer unique pharmacological properties and potential therapeutic applications.
特性
分子式 |
C26H30ClFN2O2 |
|---|---|
分子量 |
457.0 g/mol |
IUPAC名 |
6-[3-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c27-23-3-1-2-19(14-23)17-28-11-8-18(9-12-28)4-6-24(30)22-15-20-5-7-25(31)29-13-10-21(16-22)26(20)29;/h1-3,14-16,18H,4-13,17H2;1H |
InChIキー |
MFJFWEJRUOYCDF-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)CC5=CC(=CC=C5)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


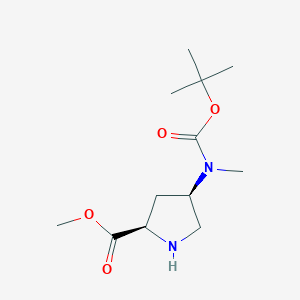
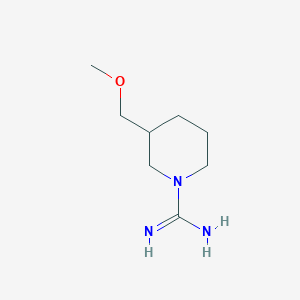
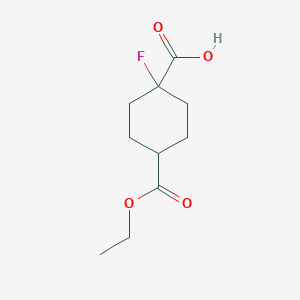
![(1R,2S)-2-((Benzylamino)methyl)-1-(4-chloro-3-fluorophenyl)propane-1,3-diol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13336661.png)
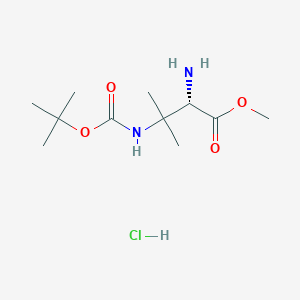
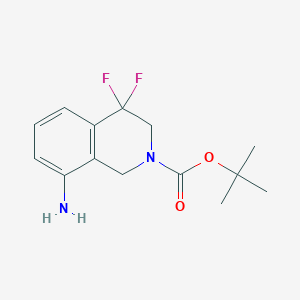
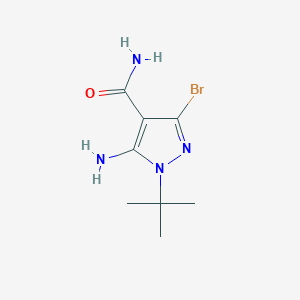
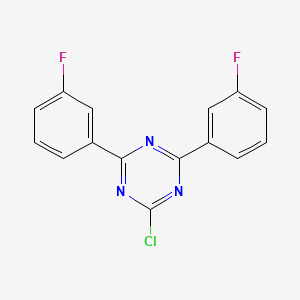
![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
